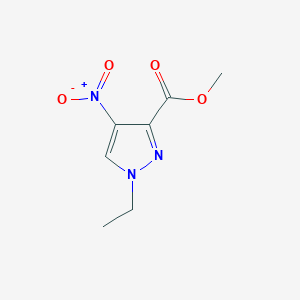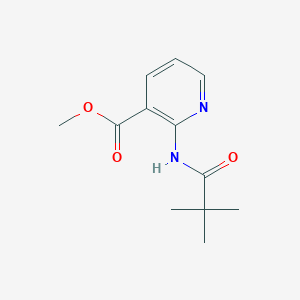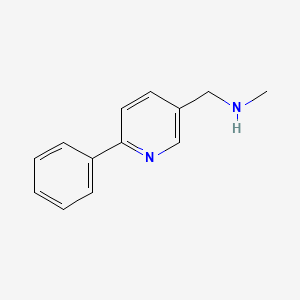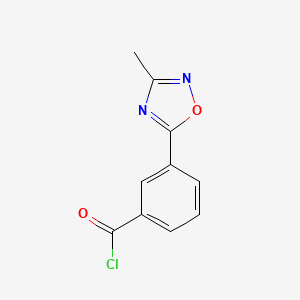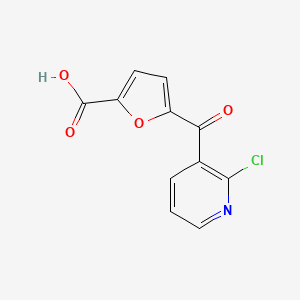
Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol. It’s a derivative of cyclopropyl phenyl ketone, which has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide .
Applications De Recherche Scientifique
Catalytic Cycloaddition Reactions
Cyclopropyl phenyl ketones, including compounds with structural similarities to Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone, have been utilized in nickel-catalyzed cycloaddition reactions. These reactions form cyclopentane compounds having two carbonyl substituents at the 1,3-position, highlighting the reactivity of cyclopropyl ketones towards forming complex cyclic structures (Ogoshi, Nagata, & Kurosawa, 2006).
Ring-Opening Cycloisomerization
Cyclopropyl ketones have also been key substrates in ring-opening cycloisomerization reactions. These reactions, catalyzed by palladium and other metal catalysts, lead to the formation of diverse heterocyclic compounds, demonstrating the utility of cyclopropyl ketones in synthesizing complex organic structures with potential pharmacological activities (Ma, Lu, & Zhang, 2004).
Synthetic Precursors for Pyrroles
Doubly activated cyclopropanes, derivable from cyclopropyl ketones, have been used as precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, indicating their role in the synthesis of nitrogen-containing heterocycles, which are common structures in many pharmaceutical agents (Wurz & Charette, 2005).
Hydrogen Borrowing Catalysis
Cyclopropyl ketones serve as crucial substrates in hydrogen borrowing catalysis, facilitating the formation of α-branched ketones. This showcases their importance in catalytic transformations for constructing carbon-carbon bonds, a fundamental step in organic synthesis (Frost et al., 2015).
Diels-Alder Reactions
Cyclopropenyl ketones, closely related to cyclopropyl ketones, are highlighted for their reactivity as dienophiles in Diels-Alder reactions. This reactivity is exploited to construct cycloadducts that can be further manipulated to generate complex molecular architectures, demonstrating the versatility of cyclopropyl-related ketones in synthetic organic chemistry (Fisher, Smith, & Fox, 2013).
Propriétés
IUPAC Name |
cyclopropyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-8-10-18(11-9-17)12-14-4-2-3-5-15(14)16(19)13-6-7-13/h2-5,13H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXNVRWTKIQBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643903 |
Source


|
| Record name | Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-57-7 |
Source


|
| Record name | Cyclopropyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

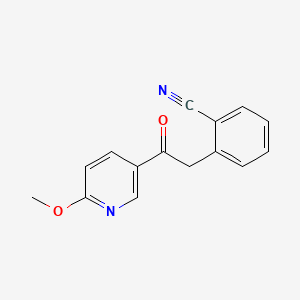
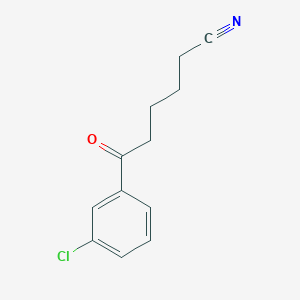
![13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1613823.png)
![5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1613825.png)

![2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1613829.png)
